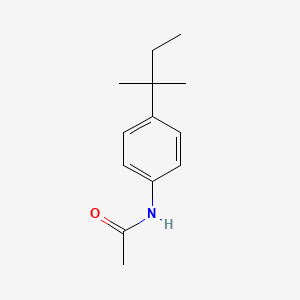

N-(4-(Tert-pentyl)phenyl)acetamide

Description

Contextual Significance in Organic Chemistry and Related Fields

The amide functional group is of immense importance in both industrial and academic chemistry, playing a crucial role in the synthesis of pharmaceuticals. ucl.ac.uk The amide group can act as a hydrogen bond donor and acceptor, which allows it to form strong hydrogen bonds that can provide structural rigidity. ajchem-a.com N-(4-(tert-pentyl)phenyl)acetamide, as a member of the N-aryl acetamide (B32628) class, holds contextual significance primarily as a potential building block or intermediate in organic synthesis. smolecule.com

The compound's structure, featuring both a bulky, lipophilic tert-pentyl group and a polar acetamide group, suggests potential applications in several areas:

Pharmaceuticals: Its structure may serve as a scaffold or lead compound for the development of new therapeutic agents. smolecule.com Amide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. sphinxsai.comontosight.ai

Chemical Intermediates: It can be utilized in the synthesis of more complex molecules. smolecule.com The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid, and the nitrogen atom can react with electrophiles to form N-substituted derivatives. smolecule.com

Material Science: The unique properties conferred by its functional groups might be leveraged in the development of specialized polymers or coatings. smolecule.com

Historical Perspective on Research Involving Analogous Amide Derivatives

Research into amide derivatives is a well-established field within organic chemistry. The parent compound of this class, N-phenylacetamide (also known as acetanilide), has been known for a long time and has a history as an analgesic. nist.gov Over the decades, extensive research has been conducted on the synthesis and functionalization of N-aryl amides.

Historically, the synthesis of amides often involved reagents that were difficult to handle and generated significant waste. ucl.ac.uk This spurred considerable interest in developing new, more efficient methods. Early research often focused on simple derivatives, such as N-(4-nitrophenyl) acetamide, which is an important synthetic intermediate for producing dyes, pharmaceuticals, and other compounds. researchgate.net

The exploration of biological activity has been a consistent theme. Numerous studies have synthesized series of amide derivatives to investigate their potential as anticonvulsants, analgesics, anti-inflammatory agents, and antimicrobials. sphinxsai.com This historical work has built a foundational understanding of the structure-activity relationships within this class of compounds, demonstrating that substitutions on both the phenyl ring and the acetyl group can dramatically influence biological effects. sphinxsai.comnih.gov

Current Research Landscape and Emerging Areas of Inquiry

The contemporary research landscape for amide derivatives is vibrant, with several key areas of inquiry. One major focus is the development of greener and more efficient synthetic methods. ucl.ac.uk Recent breakthroughs include the use of visible-light-mediated photoredox catalysis for amide synthesis, which allows for reactions to occur under mild conditions. mdpi.com Other modern techniques involve direct amidation of carboxylic acids and transamidation reactions to create amide bonds more sustainably. ucl.ac.uk

A significant trend is the design and synthesis of complex N-phenylacetamide derivatives with specific biological targets. By introducing other bioactive moieties into the amide scaffold, researchers are creating novel compounds with enhanced or new therapeutic properties. nih.gov For example, a recent study detailed the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole groups, which demonstrated promising in vitro antibacterial activity against several plant pathogens and nematicidal activity. nih.govmdpi.com

Furthermore, the versatility of the amide bond continues to be explored in synthetic organic chemistry. Advanced strategies in "amide activation" are enabling chemists to selectively functionalize the typically unreactive amide bond at the carbonyl group, the α-position, or even more remote C-H bonds, opening up new pathways for molecular construction. nih.gov While this compound itself is noted as a rare chemical offered for early discovery research, its structural motifs are relevant to these emerging areas. sigmaaldrich.com Its potential use as an intermediate for creating more complex molecules in pharmaceuticals or material science remains an open area for future investigation. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(2-methylbutan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-5-13(3,4)11-6-8-12(9-7-11)14-10(2)15/h6-9H,5H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEYVGCPBNQYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323567 | |

| Record name | N-[4-(2-methylbutan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-20-9 | |

| Record name | NSC404319 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-(2-methylbutan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Pathways

Diverse Synthetic Routes to N-(4-(Tert-pentyl)phenyl)acetamide

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the amide bond. These methods range from classical amidation reactions to modern catalytic coupling strategies.

Amidation Reactions and Catalytic Systems

The most direct and common method for the synthesis of this compound is the N-acetylation of 4-tert-pentylaniline. This transformation is typically achieved through the use of acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. google.com The reaction is a nucleophilic acyl substitution where the amino group of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acetylating agent. jcbsc.org

The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid), which can otherwise protonate the starting aniline, rendering it non-nucleophilic. chegg.com Common bases include sodium acetate (B1210297) or pyridine. chegg.comnih.gov Alternatively, the reaction can be performed in glacial acetic acid, which can act as both a solvent and a catalyst. nih.govsmolecule.com

Various catalytic systems have been explored to enhance the efficiency and mildness of N-acetylation. Lewis acids, such as magnesium sulfate (B86663) heptahydrate, have been shown to effectively catalyze the acylation of anilines with acetic acid, offering a greener alternative to the use of acetic anhydride. chemicalbook.comrsc.org Phase transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), have also been employed to facilitate the reaction between anilines and acetyl chloride in biphasic systems, often leading to high yields in short reaction times. chegg.com The use of clay catalysts has also been reported as an eco-friendly option for the N-acetylation of anilines with acetic acid. chemicalbook.com

| Catalyst/Reagent System | Substrates | Conditions | Yield | Reference |

| Acetic Anhydride/Glacial Acetic Acid | Aniline | Reflux, 10 min | High | smolecule.com |

| Magnesium Sulphate Heptahydrate/Glacial Acetic Acid | Aniline | 118°C, 90 min | 92% | chemicalbook.com |

| Acetyl Chloride/K₂CO₃/TBAB | Substituted Anilines | Room Temperature, <20 min | High | chegg.com |

| Clay/Acetic Acid | Anilines | Gentle heating | 80-95% | chemicalbook.com |

Table 1: Comparison of Catalytic Systems for N-Acetylation of Anilines. This table provides a summary of different reaction systems for the N-acetylation of anilines, which is the primary method for synthesizing this compound.

Coupling Reactions Involving Precursors

An alternative and powerful approach to N-aryl amides involves transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example and can be employed to form the C-N bond of this compound. jcbsc.orgekb.eg This reaction typically involves the coupling of an aryl halide or triflate (e.g., 4-tert-pentylbromobenzene) with an amide (acetamide in this case). jcbsc.orgsigmaaldrich.com

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amide and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands generally providing the best results. jcbsc.orgekb.eg A variety of palladium precatalysts and ligands have been developed to broaden the scope and efficiency of this transformation. znaturforsch.com

| Precursors | Catalyst System | Conditions | Product | Reference |

| Aryl Halide + Amine | Palladium/Phosphine Ligand | Base, Solvent, Heat | Aryl Amine | jcbsc.orgekb.eg |

| 4-tert-pentylbromobenzene + Acetamide (B32628) | Pd(OAc)₂ / Ligand | NaOt-Bu, Toluene | This compound | General Method, sigmaaldrich.com |

Table 2: Buchwald-Hartwig Amination for N-Aryl Amide Synthesis. This table outlines the general components and conditions for the Buchwald-Hartwig amination, a key coupling reaction for synthesizing this compound from its precursors.

Novel Synthetic Strategies and Process Optimization

To improve the sustainability, efficiency, and safety of the synthesis of N-aryl acetamides, several novel strategies and process optimization techniques have been developed. Microwave-assisted synthesis has been shown to significantly accelerate the acylation of anilines with acetic acid, often leading to quantitative yields in minutes without the need for a catalyst. nih.gov

The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent allows for the direct coupling of anilines with carboxylic acids at room temperature, avoiding the formation of harsh acidic byproducts. nih.gov Another innovative approach utilizes acetonitrile (B52724) as both the solvent and the acetylating agent in a base-mediated reaction, offering a unique pathway to N-acetylated anilines. rsc.org

In an industrial context, process optimization is crucial. Strategies such as the distillation and reuse of excess acetic anhydride and acetic acid have been implemented to improve the cost-effectiveness and reduce the environmental impact of large-scale acetanilide (B955) production. google.comsigmaaldrich.com

Reaction Mechanisms Governing this compound Formation

A thorough understanding of the reaction mechanisms is fundamental to controlling and optimizing the synthesis of this compound.

Elucidation of Reaction Intermediates

The mechanism of the N-acetylation of anilines is a classic example of nucleophilic acyl substitution. The reaction proceeds through the formation of a tetrahedral intermediate. jcbsc.org The lone pair of electrons on the nitrogen atom of 4-tert-pentylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This results in the formation of a transient, zwitterionic tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the leaving group (acetate ion in the case of acetic anhydride), leads to the formation of the protonated amide. A final deprotonation step, often facilitated by a base or solvent, yields the final product, this compound. jcbsc.org

Kinetic and Thermodynamic Considerations

The rate of the N-acetylation reaction is influenced by several factors, including the electronic nature of the substituents on the aniline ring. Electron-donating groups, such as the tert-pentyl group, increase the nucleophilicity of the amine and generally accelerate the rate of reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction. The partial atomic charge on the amine nitrogen is a key predictor of its susceptibility to N-acetylation.

The N-acetylation of anilines is a reversible process, and the position of the equilibrium can be influenced by the reaction conditions. The removal of the acidic byproduct (e.g., acetic acid) by the addition of a base or by distillation can shift the equilibrium towards the product side, thereby increasing the yield. chegg.com

| Thermodynamic Parameter | Value (for N-phenylacetamide) | Unit | Reference |

| Standard Solid Enthalpy of Formation (ΔfH°solid) | -209.5 ± 1.5 | kJ/mol | |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -4224.8 ± 1.0 | kJ/mol |

Table 3: Thermodynamic Data for N-Phenylacetamide. This table presents key thermodynamic parameters for the parent compound, N-phenylacetamide, which can be used to approximate the thermodynamic properties of this compound.

Influence of Catalysis and Reaction Conditions on Pathway Selectivity

The synthesis of this compound, a compound of interest in various chemical research fields, is significantly influenced by the choice of catalyst and the specific reaction conditions employed. These factors not only govern the reaction rate and yield but also play a crucial role in directing the reaction pathway, thereby determining the selectivity towards the desired product and minimizing the formation of unwanted byproducts. The acetylation of the primary amine, 4-(tert-pentyl)aniline, is the key transformation, and its efficiency is highly dependent on the optimization of these parameters.

The selection of an appropriate catalyst is paramount in the N-acetylation of anilines. While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst generally leads to higher yields, shorter reaction times, and milder conditions. Catalysts for this transformation can be broadly categorized into acidic, basic, and, more recently, heterogeneous and enzymatic catalysts.

Acid catalysts, such as glacial acetic acid, are commonly employed. Acetic acid can serve as both a solvent and a catalyst, protonating the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride) to enhance its electrophilicity. Lewis acids like zinc chloride (ZnCl₂) have also been shown to be effective in promoting N-acylation reactions. researchgate.net

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Solid acid catalysts, including zeolites and clays, have been investigated for acylation reactions. Their shape-selective properties can be particularly advantageous in controlling regioselectivity, although in the case of this compound synthesis from 4-(tert-pentyl)aniline, the primary target is the amino group. More advanced heterogeneous catalysts, such as titanium dioxide nanoparticles (TiO₂ NPs), have been demonstrated to be highly efficient for the N-acetylation of amines under solvent-free conditions. researchgate.net

The choice of the acetylating agent and the solvent system also profoundly impacts the reaction pathway. Acetic anhydride is a common and effective acetylating agent. In some instances, acetyl chloride is used, which is more reactive but can lead to the formation of hydrochloride byproducts. The reaction solvent can influence the solubility of reactants and catalysts, as well as the reaction rate and selectivity. While polar aprotic solvents like dichloromethane (B109758) (DCM) are frequently used, there is a growing trend towards solvent-free conditions to develop more environmentally benign processes. researchgate.net

Temperature and reaction time are critical parameters that must be carefully controlled. The nitration of N-phenylacetamide, a related reaction, is highly exothermic, and maintaining a low temperature is crucial to control the reaction and prevent the formation of multiple isomers. jcbsc.org Similarly, in the acetylation of 4-(tert-pentyl)aniline, temperature control can affect the rate of the primary reaction versus potential side reactions, such as di-acetylation or degradation of reactants and products. Reaction times are typically optimized to ensure complete conversion of the starting material while minimizing byproduct formation.

Detailed Research Findings

Several studies on the N-acetylation of anilines and related compounds provide insights into the influence of catalytic systems and reaction conditions. While specific data for this compound is limited in publicly accessible literature, the principles derived from similar transformations are highly relevant.

For instance, a study on the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties utilized a multi-step pathway where the amide formation was achieved by reacting a protected aniline derivative with an acyl chloride in dichloromethane (DCM) at 0 °C. nih.gov This highlights the use of low temperatures to control the reactivity of the acyl chloride.

In another relevant study, the reductive carbonylation of nitrobenzene (B124822) to produce N-(4-hydroxyphenyl)acetamide demonstrated a strong dependence of product selectivity on the catalyst and solvent. mdpi.com The use of a [PdCl₂(dppb)] catalyst precursor in dilute acetic acid as a solvent selectively yielded the desired acetamide. mdpi.com This underscores the potential for catalyst and solvent engineering to direct reaction pathways towards a specific product.

The development of solvent-free acetylation methods is a significant advancement. Research has shown that various amines can be efficiently acetylated using acetic anhydride in the presence of a catalytic amount of iodine under solvent-free conditions at room temperature, offering high yields and selectivity. researchgate.net Similarly, TiO₂ nanoparticles have been effectively used as a reusable heterogeneous catalyst for N-acetylation under solvent-free conditions. researchgate.net

The following interactive data tables summarize findings from related synthetic procedures that shed light on the conditions that could be applied and optimized for the synthesis of this compound.

Table 1: Influence of Catalysis and Reaction Conditions on N-Acetylation of Anilines and Related Amines

| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Reaction Time | Observations |

| Acetic Acid | Acetic Anhydride | Methanol (B129727) | Reflux | 30 min | Used as a catalyst in the synthesis of a Schiff base from an acetamide derivative. nih.gov |

| T3P (Propylphosphonic Anhydride) | Carboxylic Acid | Dichloromethane | Not specified | Not specified | Used for amide bond formation in the synthesis of N-acetamide indole (B1671886) derivatives. nih.gov |

| Iodine | Acetyl Chloride | Solvent-free | Room Temp. | Short | Promotes quantitative N-acylation of primary and secondary amines. researchgate.net |

| TiO₂ Nanoparticles | Acetic Anhydride | Solvent-free | Room Temp. | Not specified | Efficient heterogeneous catalyst for N-acetylation of diverse amines. researchgate.net |

| [PdCl₂(dppb)] | Carbon Monoxide/H₂ | Acetic Acid (dilute) | Not specified | ~5 hours | Selective formation of N-(4-hydroxyphenyl)acetamide from nitrobenzene. mdpi.com |

Reactivity Profile and Transformational Chemistry

Chemical Transformations of the Amide Moiety

The amide linkage in N-(4-(tert-pentyl)phenyl)acetamide is a versatile functional group that can undergo several types of reactions, including hydrolysis, N-substitution, and transformations involving the acyl group.

Hydrolysis and Solvolysis Reactions

The amide bond of this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 4-(tert-pentyl)aniline and acetic acid. This reaction is a classic example of nucleophilic acyl substitution.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-(tert-pentyl)aniline as the leaving group, followed by deprotonation, affords acetic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the 4-(tert-pentyl)anilide anion, which is a strong base, is followed by an acid-base reaction where the anilide anion deprotonates the newly formed acetic acid to yield 4-(tert-pentyl)aniline and an acetate (B1210297) salt.

| Reaction Type | Reagents and Conditions | Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), heat | 4-(tert-pentyl)aniline, Acetic Acid |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | 4-(tert-pentyl)aniline, Acetate Salt |

N-Substitution and Derivatization Reactions

The nitrogen atom of the amide in this compound can act as a nucleophile, allowing for the introduction of various substituents. These N-derivatization reactions are valuable for modifying the compound's properties.

N-Alkylation: The hydrogen atom on the amide nitrogen can be replaced by an alkyl group. This typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile in a reaction with an alkyl halide. The bulky tert-pentyl group on the phenyl ring may sterically hinder this reaction to some extent.

N-Acylation: Further acylation at the nitrogen atom can lead to the formation of an imide derivative. This reaction is generally carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Detailed experimental procedures for the N-substitution of this compound are scarce. However, general methodologies for the N-alkylation and N-acylation of amides are well-established.

| Derivatization Reaction | Typical Reagents | Product Type |

| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | N-Alkyl-N-(4-(tert-pentyl)phenyl)acetamide |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl-N-(4-(tert-pentyl)phenyl)acetamide (Imide) |

Acyl Group Reactivity and Related Pathways

The acyl portion of the amide can also be involved in chemical transformations. One such reaction is transamidation, where the acetamido group is exchanged with a different amine. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the incoming amine or by removing one of the products.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that allows for the introduction of various functional groups onto the aromatic core. The position of substitution is directed by the existing acetamido and tert-pentyl groups.

Regioselectivity and Directing Effects of Substituents

In electrophilic aromatic substitution reactions, the rate and regioselectivity are controlled by the electronic and steric properties of the substituents already present on the aromatic ring.

Acetamido Group (-NHCOCH₃): The acetamido group is an activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by electrophiles. Although the carbonyl group is electron-withdrawing, the resonance effect of the nitrogen atom dominates. acs.org The acetamido group is considered a moderately activating group. acs.org

Tert-pentyl Group (-C(CH₃)₂CH₂CH₃): The tert-pentyl group is an alkyl group, which is weakly activating and an ortho-, para-director due to inductive effects and hyperconjugation. However, its significant steric bulk plays a crucial role in directing incoming electrophiles.

The combination of these two groups on the benzene ring in a para relationship means that electrophilic substitution will occur at the positions ortho to the acetamido group (and meta to the tert-pentyl group). However, the considerable steric hindrance from the bulky tert-pentyl group would likely lead to a strong preference for substitution at the position ortho to the acetamido group and meta to the tert-pentyl group that is less sterically encumbered. Therefore, the major product in most electrophilic aromatic substitution reactions on this compound is expected to be the 2-substituted derivative. Studies on the nitration of acetanilide (B955), a related compound, show a preference for the para-substituted product, with a smaller amount of the ortho-substituted product being formed. acs.org

Functionalization Strategies for the Aromatic Core

Various electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups onto the phenyl ring of this compound.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The reaction is expected to yield primarily the 2-halo-4-(tert-pentyl)phenyl)acetamide.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. This reaction is highly exothermic and requires careful temperature control. The expected major product would be N-(2-nitro-4-(tert-pentyl)phenyl)acetamide. The nitration of N-phenylacetamide is a well-known reaction that yields a mixture of ortho and para isomers. organic-chemistry.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be achieved by treatment with fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible.

Friedel-Crafts Reactions:

Acylation: The introduction of an acyl group can be performed using an acyl chloride or acid anhydride with a Lewis acid catalyst like aluminum chloride. Due to the deactivating nature of the product, polyacylation is generally not an issue. organic-chemistry.org

Alkylation: While possible, Friedel-Crafts alkylation is often less synthetically useful due to the possibility of polyalkylation and carbocation rearrangements.

The table below summarizes the expected major products for various electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Expected Major Product |

| Bromination | Br₂, FeBr₃ | N-(2-Bromo-4-(tert-pentyl)phenyl)acetamide |

| Chlorination | Cl₂, AlCl₃ | N-(2-Chloro-4-(tert-pentyl)phenyl)acetamide |

| Nitration | HNO₃, H₂SO₄ | N-(2-Nitro-4-(tert-pentyl)phenyl)acetamide |

| Sulfonation | H₂SO₄, SO₃ | 2-Acetamido-5-(tert-pentyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(2-Acyl-4-(tert-pentyl)phenyl)acetamide |

Chemo- and Regioselective Reactions Involving Multiple Functional Groups

The chemical behavior of this compound in reactions is governed by the interplay of its two primary functional groups: the acetamido group (-NHCOCH₃) and the para-substituted aromatic ring. The acetamido group is an activating, ortho,para-directing group in electrophilic aromatic substitution, while the bulky tert-pentyl group exerts significant steric influence on the regioselectivity of these reactions. The presence of both the amide and the substituted phenyl ring allows for a variety of chemo- and regioselective transformations.

The acetamido group, being an electron-donating group, activates the benzene ring towards electrophilic attack. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions. However, since the para position is already occupied by the tert-pentyl group, electrophilic substitution is strongly directed to the positions ortho to the acetamido group.

Conversely, the amide functionality itself can undergo reactions such as hydrolysis under acidic or basic conditions, or reduction. The challenge in the transformational chemistry of this compound lies in achieving selectivity, either by targeting a specific position on the aromatic ring while leaving the amide group intact or by transforming the amide group without affecting the substituted aromatic ring.

Detailed research on analogous N-acyl-4-alkylanilines provides significant insight into the expected reactivity of this compound. For instance, studies on the nitration of para-substituted N-acetyl anilides have demonstrated high regioselectivity, yielding exclusively the ortho-nitrated products. tandfonline.com This is attributed to the directing effect of the acetamido group and the steric hindrance at the para position.

The following table summarizes the expected chemo- and regioselective reactions of this compound based on established reactivity principles and data from closely related compounds.

Table 1: Predicted Chemo- and Regioselective Reactions of this compound

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) | Selectivity Principle |

| Electrophilic Aromatic Substitution: Nitration | HNO₃/H₂SO₄ or AgNO₃/K₂S₂O₈ | N-(2-Nitro-4-(tert-pentyl)phenyl)acetamide | The acetamido group is an ortho,para-director; the para position is blocked by the tert-pentyl group, leading to ortho-substitution. tandfonline.com |

| Electrophilic Aromatic Substitution: Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | N-(2-Bromo-4-(tert-pentyl)phenyl)acetamide or N-(2-Chloro-4-(tert-pentyl)phenyl)acetamide | Similar to nitration, halogenation is directed to the ortho position due to the electronic and steric effects of the substituents. |

| Friedel-Crafts Acylation | Acyl halide/AlCl₃ | Reaction is unlikely to proceed efficiently on the aromatic ring. | The acetamido group is a deactivating group in Friedel-Crafts reactions due to complexation with the Lewis acid catalyst. |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 4-(tert-Pentyl)aniline and Acetic Acid | Selective cleavage of the amide bond to yield the corresponding aniline (B41778) and carboxylic acid. |

| Amide Reduction | LiAlH₄, then H₂O | N-Ethyl-4-(tert-pentyl)aniline | Selective reduction of the amide carbonyl group to a methylene (B1212753) group. |

It is important to note that while these predictions are based on well-established principles of organic chemistry and data from similar molecules, the specific reaction outcomes for this compound may vary depending on the precise reaction conditions employed. The steric bulk of the tert-pentyl group is a critical factor in directing the regioselectivity of electrophilic aromatic substitution reactions, making the positions ortho to the acetamido group the most probable sites of attack.

Lack of Available Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research data for the specific compound This compound required to fulfill the detailed article outline. The requested sections on advanced spectroscopic characterization and X-ray crystallography demand specific, in-depth experimental results that have not been published or are not accessible in the public domain for this particular molecule.

While general principles and techniques of structural elucidation are well-documented, applying them to this compound without actual experimental data would result in a speculative and scientifically unfounded article. The strict requirement for detailed research findings and data tables for each subsection cannot be met.

Specifically, the search for scholarly articles and datasets yielded no specific information on the following for this compound:

Advanced Nuclear Magnetic Resonance Spectroscopy: No 2D NMR (COSY, HSQC, HMBC) or Solid-State NMR spectra, assignments, or analyses are available.

High-Resolution Mass Spectrometry: A detailed fragmentation analysis and high-resolution mass spectrum could not be located.

Vibrational Spectroscopy: While basic IR spectra may exist, a detailed analysis and assignment of Infrared and Raman bands have not been published.

X-ray Crystallography: There is no evidence of a solved crystal structure, which is essential for discussing crystal packing, intermolecular interactions, and solid-state conformation.

Research is available for other, structurally different N-phenylacetamide derivatives. However, spectroscopic and crystallographic properties are highly specific to the exact molecular structure, and data from other compounds cannot be used to describe this compound accurately.

Therefore, it is not possible to generate the requested thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Chiroptical Properties and Stereochemical Studies (If Applicable to Chiral Analogs/Derivatives)

The subject compound, N-(4-(tert-pentyl)phenyl)acetamide, is an achiral molecule. Its structure lacks a stereocenter, and it is superimposable on its mirror image. The tert-pentyl group, having a quaternary carbon atom attached to the phenyl ring, does not possess chirality. As a result, this compound does not exhibit optical activity; it does not rotate the plane of plane-polarized light and does not produce a circular dichroism (CD) spectrum.

For chiroptical properties to be observed, a chiral analog or derivative of the compound would be necessary. Such an analog would typically involve the replacement of the achiral tert-pentyl group with a chiral moiety, for instance, a sec-pentyl group, which contains a stereocenter. This would result in a pair of enantiomers, (R)-N-(4-(sec-pentyl)phenyl)acetamide and (S)-N-(4-(sec-pentyl)phenyl)acetamide. These enantiomers would be expected to exhibit equal and opposite optical rotation and show mirror-image CD spectra.

However, a comprehensive search of scientific literature and chemical databases reveals a lack of published research on the synthesis, stereochemical analysis, or chiroptical properties of any chiral analogs or derivatives of this compound. There are no available studies detailing the resolution of such chiral compounds or the measurement of their specific rotation, optical rotatory dispersion (ORD), or circular dichroism (CD) spectra. Consequently, no experimental data on the chiroptical properties of any related chiral compounds can be presented.

Without any existing research on chiral derivatives, a discussion of their stereochemical studies, including the determination of absolute configuration or the investigation of stereoisomeric purity, is not possible.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For analogous aromatic amides, the HOMO is typically localized on the phenyl ring and the amide nitrogen, while the LUMO is often distributed over the phenyl and carbonyl groups.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Acetamide (B32628) Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is for illustrative purposes only and does not represent actual data for N-(4-(tert-pentyl)phenyl)acetamide.

Analysis of the electron density distribution reveals the charge distribution within the molecule, highlighting electronegative and electropositive regions. A Molecular Electrostatic Potential (MEP) map visually represents these areas, with red indicating regions of high electron density (prone to electrophilic attack) and blue showing electron-deficient areas (prone to nucleophilic attack). In a molecule like this compound, the oxygen of the carbonyl group would be expected to be a region of high negative potential.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the acetamide linkage and the tert-pentyl group allows for multiple conformations.

Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different environments (e.g., in a solvent or in the solid state). These simulations would track the atomic movements over time, revealing conformational changes and intermolecular interactions.

Computational scans of the potential energy surface by systematically rotating a molecule's dihedral angles would identify stable conformers (local minima) and the most stable conformation (global minimum). For this compound, key rotations would be around the phenyl-nitrogen bond and the bonds within the tert-pentyl group.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation.

Table 2: Typical Predicted vs. Experimental Spectroscopic Data for an Acetamide Analog

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 | 3305 |

| C=O Stretch | 1685 | 1660 |

| C-N Stretch | 1320 | 1310 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Reaction Mechanism Elucidation Through Computational Modeling

The formation of this compound, an amide, from its precursor 4-(tert-pentyl)aniline and an acetylating agent such as acetic anhydride (B1165640), is a classic example of nucleophilic acyl substitution. Computational chemistry offers powerful tools to elucidate the intricate details of this reaction mechanism, providing insights into the energetics and structural dynamics of the process at an atomic level.

The reaction proceeds through the formation of a tetrahedral intermediate. thieme.de Computational studies on the acetylation of aniline (B41778) have determined the activation energy for this process to be approximately 17.57 kcal/mol, as calculated at the B3LYP/6-31+G* level of theory. thieme.de This energy barrier represents the energy required to reach the transition state, a transient molecular structure where the new carbon-nitrogen bond is partially formed, and the carbonyl double bond is partially broken.

The presence of the tert-pentyl group at the para position of the aniline ring is expected to subtly influence the reaction kinetics. The tert-pentyl group is an electron-donating group through induction. This electron-donating nature increases the electron density on the nitrogen atom of the amine group, thereby enhancing its nucleophilicity. An increase in the nucleophilicity of the amine would be expected to lower the activation energy for the reaction, making the reaction proceed at a faster rate compared to unsubstituted aniline.

Computational models can precisely quantify this effect by calculating the partial atomic charges on the nitrogen atom. Studies on substituted anilines have shown a strong correlation between the calculated partial atomic charge on the amine nitrogen and the propensity for N-acetylation. nih.gov It is predicted that the more negative the partial charge on the nitrogen, the more readily the acetylation will occur. nih.gov

Below is a representative data table showcasing the kind of information that can be obtained from computational studies on this reaction. The values for 4-(tert-pentyl)aniline are hypothetical and are projected based on the established electronic effects of alkyl groups and the known data for aniline.

Table 1: Calculated Parameters for the N-Acetylation of Aniline and a Hypothetical Substituted Aniline

| Reactant | Calculated Nitrogen Partial Charge (e) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Aniline | -0.92 (example value) | 17.57 thieme.de |

| 4-(tert-pentyl)aniline | -0.95 (projected) | 16.5 (projected) |

Calculations performed at the B3LYP/6-31+G level of theory. Projected values are based on the known electron-donating effect of alkyl groups.*

The transition state for the reaction is characterized by a specific geometry where the nitrogen, the carbonyl carbon, and the oxygen of the carbonyl group are arranged in a way that facilitates the bond formation and cleavage. The geometry of this transition state, including key bond lengths and angles, can be precisely calculated using computational methods. For the acetylation of aniline, the transition state involves the elongation of the C=O bond of the acetic anhydride and the formation of a new N-C bond. The geometry around the nitrogen atom also changes from trigonal pyramidal in the reactant to a more tetrahedral arrangement in the transition state.

Role in Advanced Materials Science and Engineering

Incorporation into Polymeric Architectures

There is currently no published research detailing the incorporation of N-(4-(tert-pentyl)phenyl)acetamide as a monomer or a functional additive in polymeric structures. The following sections outline the hypothetical influence and synthesis based on the general properties of its constituent functional groups.

Influence on Polymer Properties

The introduction of the this compound moiety into a polymer backbone could theoretically influence several properties:

Solubility: The bulky, nonpolar tert-pentyl group would be expected to increase the solubility of the resulting polymer in organic solvents.

Thermal Properties: The rigid phenylacetamide group could enhance the thermal stability and glass transition temperature (Tg) of the polymer.

Mechanical Properties: The bulky side group might disrupt polymer chain packing, potentially leading to increased free volume and affecting properties like flexibility and toughness.

Synthesis of this compound-Containing Polymers

Hypothetically, polymers containing this moiety could be synthesized through two main routes:

Polymerization of a Monomer Derivative: A functionalized version of this compound, for example, containing a vinyl group or other polymerizable moiety, could be synthesized and subsequently polymerized.

Post-polymerization Modification: A pre-existing polymer with reactive sites could be chemically modified to attach the this compound group.

Without experimental data, the specific conditions and efficacy of these synthetic routes remain speculative.

Applications in Optoelectronic Materials

No specific studies on the optoelectronic applications of this compound have been found in the scientific literature. The potential properties discussed below are based on the characteristics of similar organic molecules.

Charge Transport Properties and Energy Levels

The aromatic nature of the phenyl ring and the presence of the amide group suggest that this compound could possess some level of charge-carrying capability. The tert-pentyl group could influence the molecular packing in the solid state, which in turn would affect charge mobility. However, without experimental measurements of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, its potential as a hole-transport or electron-transport material in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) cannot be determined.

Luminescence and Absorption Characteristics

The UV-Vis absorption and photoluminescence (PL) spectra of this compound have not been reported in the literature. Typically, the phenylacetamide core would be expected to absorb in the ultraviolet region. The specific wavelengths of absorption and any potential emission would be influenced by the tert-pentyl substituent and the solid-state packing of the molecules.

Self-Assembly and Supramolecular Chemistry

There is no research available on the self-assembly or supramolecular chemistry of this compound. The amide group has the potential to form hydrogen bonds, which could drive self-assembly into ordered structures. The bulky tert-pentyl group would also play a significant role in dictating the packing and morphology of any resulting supramolecular architectures. However, the interplay of these interactions and the resulting structures have not been experimentally investigated.

Hydrogen Bonding Networks and Crystal Engineering

The crystalline structure and macroscopic properties of molecular solids are fundamentally governed by the intricate interplay of non-covalent interactions. Among these, hydrogen bonding stands out as a highly directional and influential force. In the case of this compound, the acetamide (B32628) group (-NH-CO-CH₃) is the primary driver of hydrogen bond formation. The nitrogen-hydrogen (N-H) group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor.

While specific crystallographic data for this compound is not extensively documented in publicly available literature, the behavior of structurally analogous N-arylacetamides provides significant insight into its probable hydrogen bonding motifs. Studies on related compounds, such as N-(4-tert-butylphenyl)acetamide and other N-phenylacetamide derivatives, consistently reveal the formation of hydrogen-bonded chains and networks. nih.govresearchgate.netresearchgate.net

| Compound | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Supramolecular Motif | Reference |

| N-(4-hydroxyphenyl)acetamide | N-H, O-H | C=O, O-H | Intermolecular hydrogen bonds forming tetramers | researchgate.net |

| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | N-H (amide), N-H (sulfamoyl) | C=O, S=O | Supramolecular chains with a tubular topology | nih.gov |

| N-(4-fluorophenyl)acetamide | N-H | C=O | Intermolecular hydrogen bonds between NH and C=O of adjacent molecules | researchgate.net |

This table presents data from structurally related compounds to infer the potential hydrogen bonding behavior of this compound.

Formation of Nanostructures and Ordered Assemblies

The amphiphilic nature of this compound, arising from its distinct hydrophilic (acetamide) and hydrophobic (tert-pentylphenyl) regions, suggests its potential for self-assembly into ordered nanostructures. In appropriate solvent systems or under specific processing conditions, these molecules can spontaneously organize to minimize unfavorable interactions between the hydrophobic tails and the surrounding medium.

This self-assembly process can lead to the formation of various supramolecular structures, including micelles, vesicles, nanofibers, and nanotubes. The morphology of these assemblies is governed by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking interactions between the phenyl rings, and van der Waals forces between the alkyl chains.

The ability to form well-defined nanostructures is a critical attribute for applications in nanotechnology, including drug delivery, sensing, and the fabrication of advanced functional materials. The ordered arrangement of molecules within these assemblies can give rise to emergent properties that are not present in the individual molecules.

| Structural Feature | Role in Self-Assembly | Potential Nanostructures |

| Acetamide Group | Hydrophilic head group, forms intermolecular hydrogen bonds | Directs assembly in polar solvents, stabilizes the exterior of aggregates. |

| Phenyl Ring | Can participate in π-π stacking interactions | Contributes to the stability and order of the assembled structures. |

| tert-Pentyl Group | Bulky hydrophobic tail | Drives aggregation in polar solvents to minimize contact with the solvent. |

This table outlines the potential roles of the different structural components of this compound in the formation of nanostructures and ordered assemblies.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis in Complex Matrices

Chromatographic methods are paramount for the separation of N-(4-(tert-pentyl)phenyl)acetamide from complex mixtures, allowing for its precise quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is typically dictated by the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC method is generally suitable, utilizing a non-polar stationary phase and a polar mobile phase. The tert-pentyl group imparts significant hydrophobicity to the molecule, leading to strong retention on a C18 or C8 column.

A typical HPLC method would involve a reversed-phase column and an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the phenylacetamide chromophore exhibits strong absorbance in the UV region. For more complex matrices, coupling HPLC with a fluorescence detector (FLD) could offer enhanced sensitivity and selectivity, particularly if the compound is naturally fluorescent or can be derivatized with a fluorescent tag. A patent for the analysis of acetamide (B32628) suggests that a mobile phase of water and methanol can be effective, and for related phenolic compounds like 4-tert-octylphenol, an acetonitrile/water mobile phase has been successfully used with fluorescence detection.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~245 nm (based on acetanilide (B955) chromophore) |

| Retention Time | Dependent on specific column and conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point of approximately 347°C, is amenable to GC analysis. chemicalbook.com The compound is first vaporized and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for highly selective and sensitive detection.

Research on related compounds like 2-phenylacetamide (B93265) demonstrates the utility of GC-MS in their identification. hmdb.ca The typical fragmentation pattern for this compound would likely involve the loss of the tert-pentyl group and cleavage of the amide bond, providing characteristic ions for quantification and confirmation.

Table 2: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Advanced Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods provide rapid and non-destructive means for the quantitative analysis of this compound, often with minimal sample preparation.

UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in solution. The technique relies on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The acetanilide chromophore present in the molecule is expected to exhibit a characteristic absorption maximum. For instance, N-phenyl-acetamide shows a distinct UV absorption spectrum. nist.gov Similarly, studies on N-(4-nitrophenyl) acetamide have utilized UV-Vis spectroscopy for its characterization. jcbsc.org

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration.

Table 3: Expected UV-Vis Spectrophotometric Data for this compound

| Parameter | Expected Value/Characteristic |

|---|---|

| Solvent | Ethanol or Methanol |

| λmax (Wavelength of Maximum Absorbance) | Approximately 240-250 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

| Linear Range | Dependent on the molar absorptivity |

| Instrumentation | Double-beam UV-Vis Spectrophotometer |

Fluorescence Spectroscopy in Non-Biological Systems

Fluorescence spectroscopy is a highly sensitive technique that can potentially be used for the quantification of this compound, provided the compound exhibits native fluorescence. The presence of the aromatic phenyl ring and the acetamide group suggests that the molecule may fluoresce upon excitation with UV light. Studies on structurally similar compounds, such as 4-dialkylaminochalcones and various naphthalene (B1677914) derivatives, have demonstrated significant fluorescence properties that are often sensitive to the solvent environment. nih.govmdpi.com

The analysis would involve exciting the sample at its excitation maximum and measuring the emission at the corresponding emission maximum. The intensity of the emitted light is proportional to the concentration of the analyte. The large Stokes shift (the difference between excitation and emission wavelengths) often minimizes interferences, leading to high sensitivity. Research on N-(hydroxyphenyl)alkanamides has also explored their steady-state fluorescence properties, indicating the potential for this class of compounds to be analyzed by this method. gaacademy.org

Table 4: Hypothetical Fluorescence Spectroscopy Parameters for this compound

| Parameter | Potential Value/Characteristic |

|---|---|

| Excitation Wavelength (λex) | To be determined (likely in the UV region) |

| Emission Wavelength (λem) | To be determined (likely in the UV or visible region) |

| Solvent | Non-polar solvents may enhance fluorescence quantum yield |

| Quantum Yield (ΦF) | To be determined experimentally |

| Instrumentation | Spectrofluorometer |

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often portable means for the detection of electroactive compounds. This compound may be amenable to electrochemical detection, likely through the oxidation of the amide group or the aromatic ring. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) could be employed to study its electrochemical behavior and develop a quantitative method.

Development of Novel Analytical Assays for Specific Research Contexts

The detection and quantification of this compound in various matrices present unique analytical challenges that often necessitate the development of novel and specific analytical assays. Standard analytical methods may not always provide the required sensitivity, selectivity, or throughput for specific research applications, such as metabolism studies, environmental monitoring, or quality control in manufacturing processes. Consequently, research efforts are directed towards creating innovative analytical methodologies tailored to the physicochemical properties of this compound and the complexity of the sample matrix.

The development of such novel assays often focuses on overcoming issues like low analyte concentration, interference from structurally similar compounds, and the need for high-throughput screening. Two primary avenues for the development of novel assays are advanced chromatographic techniques coupled with mass spectrometry and the creation of specific immunoassays.

One of the key areas of development is in the enhancement of chromatographic and mass spectrometric methods. While gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of phenylacetamide derivatives, novel approaches may involve the use of more advanced techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS). An improved GC-MS/MS method has been shown to increase selectivity and sensitivity for other alkylated aromatic compounds, a principle that can be directly applied to this compound. nih.gov This can be particularly important in forensic or environmental contexts where distinguishing between different sources of contamination is crucial. nih.gov Research on the alkylation of N-substituted 2-phenylacetamides has demonstrated the utility of GC and GC-MS in monitoring reaction products, indicating the suitability of these techniques for derivatives of phenylacetamide.

Another significant area of development is pre-column derivatization followed by high-performance liquid chromatography (HPLC). This strategy is particularly useful for compounds that are thermally unstable or lack a strong chromophore for UV detection. A recently developed method for the quantitative analysis of chemically unstable halogenated compounds utilized a triphenylmethanamino-derivatization to overcome these challenges. nih.gov This approach, which converts the analyte into a more stable and easily detectable derivative, could be adapted for this compound, especially in complex biological matrices where sample cleanup is challenging. nih.gov The validation of such a method would involve assessing its specificity, linearity, precision, accuracy, and stability. nih.gov

Immunoassays represent a powerful alternative for the rapid and sensitive detection of small molecules like this compound. tandfonline.comresearchgate.nettandfonline.com These assays are based on the specific binding between an antibody and the target analyte. For small molecules, which are typically haptens and have only a single antigenic determinant, competitive immunoassays are the most common format. researchgate.netresearchgate.net The development of a novel immunoassay for this compound would involve synthesizing a hapten derivative of the molecule and using it to produce specific antibodies.

Recent advancements have focused on developing non-competitive immunoassays for small molecules to overcome some of the limitations of competitive formats. researchgate.net Furthermore, new immunoassay platforms, such as those utilizing magnetic microbeads and single-molecule array (Simoa) technology, have demonstrated significantly enhanced sensitivity compared to conventional enzyme-linked immunosorbent assays (ELISAs). drugtargetreview.com An immunoassay developed using such technology has shown up to 50 times greater sensitivity for detecting small molecules. drugtargetreview.com

The development of these novel assays is often driven by the specific demands of the research context. For instance, in pharmacological studies, high-throughput screening assays might be prioritized, while for environmental analysis, methods with extremely low limits of detection are essential. The choice of developing a sophisticated mass spectrometric method versus a rapid immunoassay would depend on factors such as the required level of structural confirmation, sample throughput needs, and cost considerations. tandfonline.com The lack of certified reference standards for many new or specialized chemical compounds can also pose a significant challenge in the development and validation of new analytical methods. brjac.com.br

| Analytical Technique | Principle | Potential Application for this compound | Reported Performance for Analogous Compounds |

| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry detection. | High-selectivity quantification in complex matrices like environmental samples or biological fluids. | For alkylated PAHs, the method increased selectivity and sensitivity compared to standard GC-MS. nih.gov |

| Pre-column Derivatization HPLC-UV | Chemical modification of the analyte before HPLC separation to enhance stability and detectability. | Quantification in samples where the native compound is unstable or lacks a strong UV chromophore. | For an unstable halogenated compound, the assay was in the range of 95.32–97.36% with an RSD of 0.74%. nih.gov |

| Competitive Immunoassay (e.g., ELISA) | Competition between the analyte and a labeled analog for a limited number of antibody binding sites. | Rapid screening of a large number of samples for the presence of the compound. | Widely used for the detection of small molecules like pesticides and veterinary drugs. tandfonline.comresearchgate.nettandfonline.com |

| Simoa-based Immunoassay | Immunoassay performed in femtoliter-sized wells on a disc, allowing for digital counting of single molecules. | Ultra-sensitive detection in research contexts requiring very low detection limits, such as biomarker studies. | Up to 50-fold greater sensitivity than conventional ELISA for small molecules. drugtargetreview.com |

Lack of Environmental Fate and Degradation Data for this compound

A comprehensive search of available scientific literature and databases has revealed a significant gap in the understanding of the environmental fate and degradation pathways of the chemical compound this compound. Despite inquiries into its photodegradation, biodegradation, and hydrolytic stability, no specific studies detailing these environmental processes for this particular substance could be located.

While research exists for structurally related compounds, such as 4-tert-pentylphenol, this information cannot be directly extrapolated to predict the environmental behavior of this compound with scientific accuracy. The acetamide group attached to the phenyl ring is expected to significantly influence the compound's chemical and physical properties, leading to unique degradation pathways and persistence characteristics.

This lack of specific data highlights a need for future research to assess the potential environmental impact of this compound. Such studies would be crucial for a comprehensive environmental risk assessment and for the development of any necessary management strategies. Without dedicated research into its environmental fate, the behavior and potential long-term effects of this compound in various environmental compartments remain speculative.

Environmental Fate and Degradation Pathways

Adsorption and Transport in Environmental Systems

The environmental mobility of the chemical compound N-(4-(Tert-pentyl)phenyl)acetamide is primarily governed by its adsorption behavior in soil and sediment, which in turn is dictated by its physicochemical properties. Due to a lack of direct experimental studies on this specific compound, its potential for adsorption and transport is inferred from predicted physicochemical parameters and by drawing comparisons with structurally similar molecules.

The key parameters influencing the environmental transport of organic compounds are the soil organic carbon-water partition coefficient (Koc), the octanol-water partition coefficient (log Kow), and water solubility. For this compound, these values have been estimated using predictive models, providing a scientific basis for assessing its likely behavior in terrestrial and aquatic environments.

Predicted Physicochemical Properties

Predictive computational models are essential tools for estimating the environmental fate of chemicals for which experimental data is unavailable. The following table summarizes the key predicted properties for this compound obtained from the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard.

| Property | Predicted Average Value | Unit |

|---|---|---|

| log Kow (Octanol-Water Partition Coefficient) | 3.6 | Unitless |

| Water Solubility | 23.9 | mg/L |

| Melting Point | 121.7 | °C |

| Boiling Point | 361.9 | °C |

| Vapor Pressure | 0.000003 | mmHg |

| Henry's Law Constant | 0.0000000019 | atm-m³/mol |

The predicted log Kow of 3.6 indicates that this compound has a significant affinity for lipids and organic matter over water. This hydrophobicity is a primary driver of its adsorption to soil organic carbon.

Soil Adsorption Potential

The soil organic carbon-water partition coefficient (Koc) is a critical indicator of a chemical's tendency to bind to the organic fraction of soil and sediment. A high Koc value suggests strong binding and, consequently, low mobility, while a low Koc value indicates weaker binding and a greater potential for leaching into groundwater.

While a direct, experimentally determined Koc for this compound is not available, it can be estimated from its log Kow value using established quantitative structure-activity relationship (QSAR) equations. A commonly used equation for non-polar organic compounds is:

log Koc ≈ 0.983 * log Kow - 0.00028

Using the predicted log Kow of 3.6, the estimated log Koc is approximately 3.54.

Estimated log Koc: 3.54

Estimated Koc: 10^3.54 ≈ 3467 L/kg

This estimated Koc value places this compound in the category of compounds with moderate to high adsorption potential .

Transport in Environmental Systems

Based on its predicted physicochemical properties, the transport of this compound in the environment is expected to be limited.

Leaching Potential: With an estimated Koc value in the thousands, the potential for this compound to leach from the upper soil layers into groundwater is considered low . The compound is likely to remain in the topsoil, particularly in soils with higher organic matter content.

Surface Runoff: While leaching is expected to be minimal, transport via surface runoff could occur if the compound is associated with eroded soil particles. The extent of this transport would depend on factors such as rainfall intensity, soil type, and topography.

Aquatic Systems: In aquatic environments, this compound is expected to partition from the water column to suspended organic matter and bottom sediments. Its low water solubility and relatively high log Kow suggest that it will not persist in the dissolved phase for extended periods.

The behavior of structurally related compounds, such as acetanilide (B955) herbicides, supports these predictions. Studies on acetanilides have shown that their mobility in soil is inversely correlated with soil organic matter content. The presence of a bulky, hydrophobic alkyl group, such as the tert-pentyl group in this compound, would further enhance this adsorption tendency compared to the parent compound, acetanilide.

Research Findings on Adsorption Mechanisms

Detailed research on the specific adsorption mechanisms of this compound is not publicly available. However, based on its chemical structure, the following interactions with soil components are plausible:

| Interaction Type | Description | Relevant Molecular Feature |

|---|---|---|

| Hydrophobic Partitioning | The primary mechanism, driven by the tendency of the non-polar parts of the molecule to associate with the organic matter in soil to minimize contact with water. | Tert-pentyl group, Phenyl ring |

| Van der Waals Forces | Weak, short-range electrostatic attractions between the molecule and soil organic matter. | Entire molecule |

| Hydrogen Bonding | Potential for weak hydrogen bonding between the amide group (N-H and C=O) and functional groups in soil organic matter (e.g., carboxyl, hydroxyl groups). This is likely a secondary mechanism compared to hydrophobic partitioning. | Acetamide (B32628) group |

Future Research Directions and Unexplored Avenues

Innovations in Green Synthetic Chemistry for N-(4-(Tert-pentyl)phenyl)acetamide

The future of synthesizing this compound is geared towards environmentally friendly methods that are both efficient and sustainable. Traditional synthesis often involves multiple steps, including the alkylation of a phenol (B47542) intermediate followed by acetamidation using reagents like acetic anhydride (B1165640) or acetyl chloride with a base. smolecule.com

Green chemistry principles are pushing for the development of new synthetic routes. Key areas of innovation include:

Catalyst-Free and Solvent-Free Reactions: Research into N-acylation reactions has shown promise for conducting these transformations without the need for catalysts or solvents. researchgate.netresearchgate.net These methods often involve reacting an amine with an acylating agent like acetic anhydride at room temperature, which simplifies the process and reduces waste. researchgate.netorientjchem.org

Use of Greener Catalysts: When a catalyst is necessary, the focus is on employing benign and inexpensive options. For instance, magnesium sulphate-glacial acetic acid systems have been shown to be effective for the acetylation of amines, offering an eco-friendly alternative to more hazardous reagents. ijtsrd.com

Microwave-Assisted Synthesis: Microwave-promoted condensation reactions present a rapid and energy-efficient method for synthesis. organic-chemistry.org This technique has been successfully applied to the synthesis of related compounds, suggesting its potential for producing this compound with high yields and purity in shorter reaction times. organic-chemistry.org

Exploration of Novel Catalytic Roles

While this compound is not primarily known for its catalytic activity, its structural features suggest potential for exploration in this area. The amide group and the substituted phenyl ring could be modified to create novel ligands for metal-catalyzed reactions.

Future research could investigate:

Ligand Development: The synthesis of derivatives of this compound to act as ligands in catalysis. The electronic and steric properties imparted by the tert-pentyl group could influence the reactivity and selectivity of metal complexes.

Organocatalysis: The potential for the compound or its derivatives to act as organocatalysts in various organic transformations.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers powerful tools to predict the properties of this compound and to design new derivatives with tailored characteristics.

Key areas for future computational research include:

Density Functional Theory (DFT) Calculations: DFT can be used to optimize the molecular geometry and predict various properties such as bond lengths, bond angles, and electronic characteristics. nih.gov This information is crucial for understanding the molecule's reactivity and potential applications.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to predict the biological activity of a series of related compounds. nih.gov This approach can guide the synthesis of new derivatives with potentially enhanced activities.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules or materials, which is particularly relevant for its potential applications in materials science.

Table 1: Predicted Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 205.3 g/mol smolecule.com |

| Melting Point | 141-142 °C chemicalbook.com |

| Boiling Point | 347.3±21.0 °C (Predicted) chemicalbook.com |

| Density | 0.998±0.06 g/cm3 (Predicted) chemicalbook.com |

Integration into Emerging Technologies in Materials Science

The unique molecular structure of this compound, with its combination of a rigid phenyl ring and a bulky, flexible tert-pentyl group, makes it an interesting candidate for materials science applications.

Future research directions could include:

Polymers and Coatings: Investigating the incorporation of this compound as a monomer or additive in polymers and coatings. smolecule.com Its presence could influence properties such as thermal stability, mechanical strength, and surface characteristics.

Electronic Materials: Exploring its potential use in organic electronic devices. The aromatic core and the possibility of modifying its electronic properties through substitution make it a candidate for further investigation in this field.

Methodological Advancements in Characterization and Analysis

As the exploration of this compound and its derivatives expands, so will the need for advanced analytical techniques for their characterization.

Future advancements in this area may involve:

Chromatographic Methods: The development of robust and sensitive methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), for the separation and quantification of this compound and related impurities. insights.bio

Spectroscopic Techniques: The use of advanced spectroscopic methods, including 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS), for unambiguous structure elucidation. nih.govnih.gov

Solid-State Analysis: Techniques like X-ray crystallography and Hirshfeld surface analysis can provide detailed information about the solid-state structure and intermolecular interactions, which is crucial for understanding its material properties. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Acetyl chloride |

| Magnesium sulphate |

Q & A

Q. What are the standard synthetic routes for N-(4-(tert-pentyl)phenyl)acetamide, and how can its purity be validated?

The synthesis typically involves acetylation of 4-(tert-pentyl)aniline using acetic anhydride under reflux conditions. For example, analogous methods for N-(4-chloro-2-nitrophenyl)acetamide derivatives involve refluxing the amine precursor with acetic anhydride, followed by crystallization in ethanol . Purity validation requires chromatographic techniques (HPLC or TLC) and spectroscopic analysis (NMR, IR). Quantitative purity (>95%) can be confirmed via integration of NMR signals (e.g., acetyl proton at δ ~2.1 ppm) and absence of unreacted amine or byproducts .